molecular formula C25H17N3O3 B2475137 N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide CAS No. 126940-55-4

N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide

Cat. No.: B2475137
CAS No.: 126940-55-4
M. Wt: 407.429
InChI Key: QONNXRLUCIBBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrano[2,3-c]pyrazoles, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole derivatives with benzene carboxamide under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Known for its inhibition effects on certain enzymes.

    Imidazole derivatives: Exhibiting diverse biological activities and therapeutic potential.

Uniqueness

N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide stands out due to its unique structural features and the specific biological activities it exhibits

Properties

IUPAC Name

N-(6-oxo-1,3-diphenylpyrano[2,3-c]pyrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O3/c29-23(18-12-6-2-7-13-18)26-21-16-20-22(17-10-4-1-5-11-17)27-28(24(20)31-25(21)30)19-14-8-3-9-15-19/h1-16H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONNXRLUCIBBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C=C(C(=O)O3)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.